2-Chloro-4-methylquinolin-6-yl dimethyl phosphate
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Overview
Description
2-Chloro-4-methylquinolin-6-yl dimethyl phosphate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylquinolin-6-yl dimethyl phosphate typically involves the chlorination of 4-methylquinoline followed by phosphorylation. The reaction conditions often include the use of thionyl chloride for chlorination and dimethyl phosphate for phosphorylation. The process can be summarized as follows:
Chlorination: 4-Methylquinoline is treated with thionyl chloride in the presence of a suitable solvent such as benzene. The reaction is carried out under reflux conditions to obtain 2-chloro-4-methylquinoline.
Phosphorylation: The chlorinated product is then reacted with dimethyl phosphate in the presence of a base such as triethylamine. The reaction is typically conducted at room temperature to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylquinolin-6-yl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Chloro-4-methylquinolin-6-yl dimethyl phosphate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylquinolin-6-yl dimethyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline
- 4-Methylquinoline
- 6-Chloro-4-methylquinoline
Comparison
2-Chloro-4-methylquinolin-6-yl dimethyl phosphate is unique due to the presence of both chloro and dimethyl phosphate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it valuable for specific applications.
Properties
CAS No. |
61391-58-0 |
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Molecular Formula |
C12H13ClNO4P |
Molecular Weight |
301.66 g/mol |
IUPAC Name |
(2-chloro-4-methylquinolin-6-yl) dimethyl phosphate |
InChI |
InChI=1S/C12H13ClNO4P/c1-8-6-12(13)14-11-5-4-9(7-10(8)11)18-19(15,16-2)17-3/h4-7H,1-3H3 |
InChI Key |
LPQMSJVYRSFETJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OP(=O)(OC)OC)Cl |
Origin of Product |
United States |
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